molecular formula C10H12BrNO2 B3130396 2-Bromo-N-(3-ethoxyphenyl)acetamide CAS No. 34325-69-4

2-Bromo-N-(3-ethoxyphenyl)acetamide

Cat. No.: B3130396
CAS No.: 34325-69-4
M. Wt: 258.11 g/mol
InChI Key: CKURHKAZIYRODY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-ethoxyphenyl)acetamide typically involves the bromination of N-(3-ethoxyphenyl)acetamide. This can be achieved by reacting N-(3-ethoxyphenyl)acetamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid or aldehyde.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted acetamides with different functional groups replacing the bromine atom.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include carboxylic acids or aldehydes derived from the ethoxy group.

Scientific Research Applications

2-Bromo-N-(3-ethoxyphenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving protein interactions and modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify or inhibit the activity of target proteins. The ethoxyphenyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-ethoxyphenyl)acetamide: Similar structure but with the ethoxy group in the para position.

    2-Bromo-N-(3-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-N-(3-ethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-Bromo-N-(3-ethoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, while the ethoxyphenyl group provides specific interactions with biological targets.

Properties

IUPAC Name

2-bromo-N-(3-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKURHKAZIYRODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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